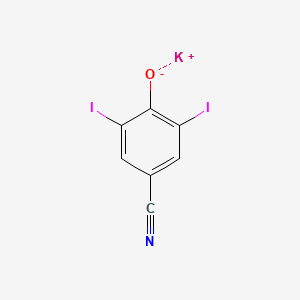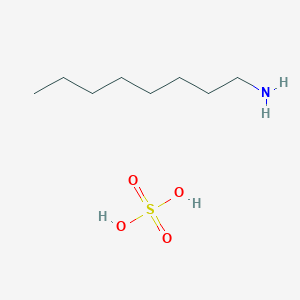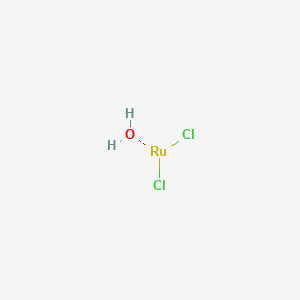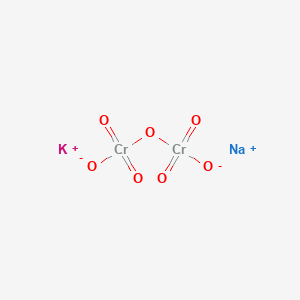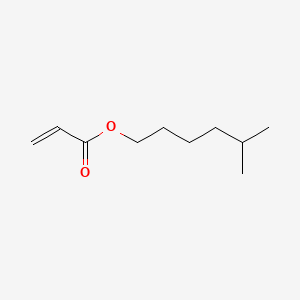
Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- is a coordination compound with the chemical formula C18H16Cl2N4Zn It is known for its unique structure where zinc is coordinated with two chloride ions and two 2-phenyl-1H-imidazole ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- typically involves the reaction of zinc chloride with 2-phenyl-1H-imidazole in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the zinc center. The general reaction can be represented as follows:
ZnCl2+2C9H8N2→Zn(C9H8N2)2Cl2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Solvent recovery and recycling are also considered to make the process more economical and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- can undergo various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other anions or ligands.
Oxidation-Reduction Reactions: The zinc center can participate in redox reactions, although it is less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts, thiocyanates, and other nucleophiles. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation-Reduction Reactions: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include new coordination compounds where the chloride ligands are replaced by other anions.
Oxidation-Reduction Reactions: Products depend on the specific redox conditions but may include reduced or oxidized forms of the zinc complex.
Scientific Research Applications
Chemistry
In chemistry, Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- is used as a catalyst in various organic reactions. Its unique coordination environment makes it suitable for facilitating reactions like polymerization and cross-coupling.
Biology
In biological research, this compound is studied for its potential antimicrobial properties. The zinc center and the imidazole ligands can interact with biological molecules, potentially inhibiting the growth of bacteria and fungi.
Medicine
In medicine, Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- is explored for its potential therapeutic applications. Its ability to coordinate with biological molecules makes it a candidate for drug development, particularly in targeting metal-binding sites in enzymes.
Industry
In industrial applications, this compound is used in the development of advanced materials. Its coordination properties are exploited in the synthesis of metal-organic frameworks (MOFs) and other functional materials.
Mechanism of Action
The mechanism of action of Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- involves its ability to coordinate with various ligands and substrates. The zinc center can interact with electron-rich sites, facilitating catalytic reactions. In biological systems, the compound can bind to metal-binding sites in proteins, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
Zinc, dichlorobis(1H-imidazole-kappaN3)-, (T-4)-: Similar structure but with 1H-imidazole ligands instead of 2-phenyl-1H-imidazole.
Zinc, dichlorobis(2-methyl-1H-imidazole-kappaN3)-, (T-4)-: Similar structure but with 2-methyl-1H-imidazole ligands.
Uniqueness
Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- is unique due to the presence of the phenyl group on the imidazole ligand. This phenyl group can influence the compound’s electronic properties and reactivity, making it distinct from other zinc-imidazole complexes.
Properties
CAS No. |
72264-81-4 |
|---|---|
Molecular Formula |
C18H16Cl2N4Zn |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
dichlorozinc;2-phenyl-1H-imidazole |
InChI |
InChI=1S/2C9H8N2.2ClH.Zn/c2*1-2-4-8(5-3-1)9-10-6-7-11-9;;;/h2*1-7H,(H,10,11);2*1H;/q;;;;+2/p-2 |
InChI Key |
VJHTWVUOZAMJNM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2.C1=CC=C(C=C1)C2=NC=CN2.Cl[Zn]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




